molecular formula C10H12N2O B2539178 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-24-8

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

Cat. No.: B2539178
CAS No.: 672326-24-8
M. Wt: 176.219
InChI Key: LUTPPDMTYYWSEG-UHFFFAOYSA-N
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Description

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is a chemical compound with the molecular formula C10H12N2O. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methylamino group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with methylamine and a reducing agent to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[1-Oxo-2-(methylamino)ethyl]benzonitrile.

    Reduction: Formation of 4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzonitrile moiety may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol: A catecholamine with similar structural features but different functional groups.

    4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine: A reduced form of the compound with an amine group instead of a nitrile.

Uniqueness

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is unique due to the presence of both a nitrile and a hydroxy group, which allows it to participate in a diverse range of chemical reactions. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTPPDMTYYWSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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